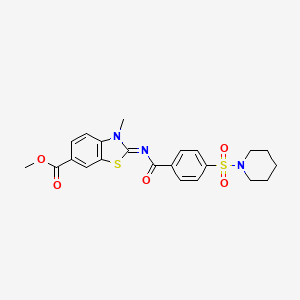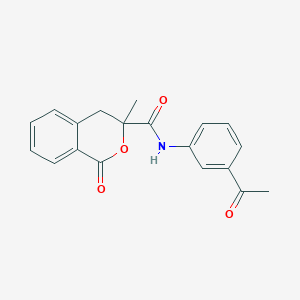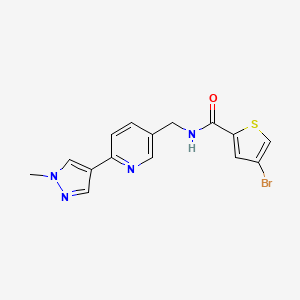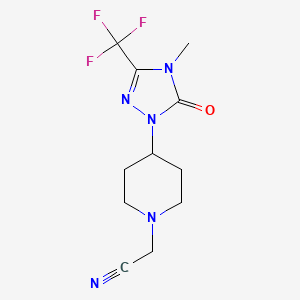
2-(methylthio)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(methylthio)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)nicotinamide, also known as MPT0B392, is a novel small molecule compound that has gained significant attention in the field of medicinal chemistry. This compound has shown promising results in various preclinical studies, and its potential applications in the treatment of various diseases are being explored. In
Aplicaciones Científicas De Investigación
Corrosion Inhibition
A class of nicotinamide derivatives, including compounds related to 2-(methylthio)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)nicotinamide, has been investigated for their corrosion inhibition effects on mild steel in hydrochloric acid solutions. These derivatives exhibit significant efficiency in inhibiting corrosion, operating as mixed-type inhibitors by affecting both anodic and cathodic processes. Their adsorption on mild steel surfaces follows the Langmuir isotherm model, indicating a strong and uniform binding to the metal surface. This feature is crucial for developing effective corrosion inhibitors in industrial applications, as evidenced by electrochemical impedance measurements, FTIR, EDX, and SEM analyses which confirm the formation of protective films on metal surfaces (Chakravarthy, Mohana, & Pradeep Kumar, 2014).
Metal Complex Formation
Research into the coordination chemistry of mercury(II) with nicotinamide and related pyridine derivatives has revealed insights into potential applications in materials science and catalysis. These compounds can act as monodentate ligands, forming complexes with metals through nitrogen or oxygen atoms. Such interactions could lead to the development of polymeric structures with unique properties, useful in various technological and industrial processes. The ability of these ligands to form stable metal complexes highlights their potential in synthesizing new materials with designed functionalities (Ahuja, Singh, & Rai, 1975).
Synthesis and Structural Studies
Nicotinamide derivatives have also been synthesized and analyzed for their structural properties, offering insights into their potential applications in pharmaceuticals and organic chemistry. Studies on thioanalogues of nicotine-related compounds, for example, have provided valuable information on their molecular conformations, electron delocalization, and crystal packing. Such research contributes to a deeper understanding of the structural aspects that influence the chemical behavior and reactivity of these compounds, essential for designing drugs and other functional molecules (Wojciechowska-Nowak et al., 2011).
Biological Activity and Metabolism
The metabolic fate of nicotinamide and its derivatives in higher plants has been explored, revealing their role in the biosynthesis of important metabolites such as trigonelline and nicotinic acid glucosides. This research is crucial for understanding how plants metabolize nicotinamide, with implications for agriculture and the development of crops with enhanced nutritional value or stress resistance. The study of nicotinamide metabolism in plants opens new avenues for genetic engineering and the production of bioactive compounds (Matsui et al., 2007).
Propiedades
IUPAC Name |
2-methylsulfanyl-N-(1-pyridin-2-ylpyrrolidin-3-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4OS/c1-22-16-13(5-4-9-18-16)15(21)19-12-7-10-20(11-12)14-6-2-3-8-17-14/h2-6,8-9,12H,7,10-11H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOJIJHPSLPZLGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)NC2CCN(C2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(E)-N-[(3,4-dichlorophenyl)methyl]-3-[4-(3-fluoropropoxy)phenyl]prop-2-enamide](/img/structure/B2630703.png)

![5-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B2630706.png)
![2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2630708.png)




![5-{[(4-bromobenzyl)sulfinyl]methyl}-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2630718.png)


![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-1-(4-fluorophenyl)methanesulfonamide](/img/structure/B2630721.png)